![molecular formula C16H17NO2 B2372162 2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-methoxyphenol CAS No. 105244-94-8](/img/structure/B2372162.png)
2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-methoxyphenol, also known as DMIM-MOP or DMOPH, is an organic compound that has recently garnered research interest due to its diverse biological properties and potential applications in various fields of research and industry. The molecular formula is C16H17NO2, and the molecular weight is 255.31 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group (a benzene ring with a hydroxyl group), a methoxy group (an oxygen atom bonded to a methyl group), and an imine group (a carbon-nitrogen double bond) attached to another phenyl ring .Aplicaciones Científicas De Investigación
Molecular Structure and Spectroscopic Properties
- The molecular structure and spectroscopic properties of similar compounds to 2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-methoxyphenol have been studied using various spectroscopic methods and density functional theory (DFT) (Demircioğlu, Albayrak, & Büyükgüngör, 2014). These studies help in understanding the vibrational frequencies, electronic properties, and intramolecular hydrogen bond interactions.
Radical Scavenging Activities
- Certain compounds structurally similar to this compound have been synthesized and tested for their radical scavenging activities. This includes the use of assays like DPPH, DMPD+, and ABTS+ to assess their effectiveness in scavenging free radicals (Alaşalvar et al., 2014).
Synthesis and Characterization of Metal Complexes
- Novel tridentate ligands structurally related to this compound and their copper(II) complexes have been synthesized and characterized. These studies include analysis of their luminescence and electrical conductivity properties (Gonul et al., 2018).
Antimicrobial and Antioxidant Activities
- Research has been conducted on substituted tridentate salicylaldimines, similar to this compound, to assess their antibacterial and antioxidant activities. This includes screening against various bacterial strains and using assays like the phosphomolybdenum assay (Oloyede-Akinsulere, Babajide, & Salihu, 2018).
Computational Studies and Optoelectronic Properties
- Computational techniques, including quantum chemical methods and molecular docking, have been applied to similar imine compounds for understanding their molecular structure, optoelectronic properties, and bioactivity. This includes exploring potential inhibition properties against crucial proteins of SARS-CoV-2 (Ashfaq et al., 2022).
Propiedades
IUPAC Name |
2-[(2,4-dimethylphenyl)iminomethyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-7-8-14(12(2)9-11)17-10-13-5-4-6-15(19-3)16(13)18/h4-10,18H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNMQYWVZAUNMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C(=CC=C2)OC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

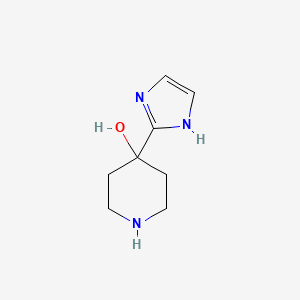
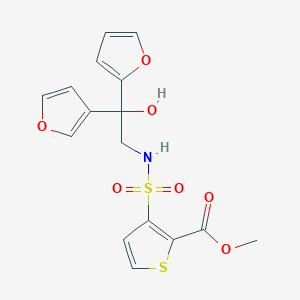
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea](/img/structure/B2372086.png)
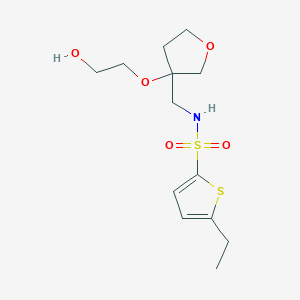
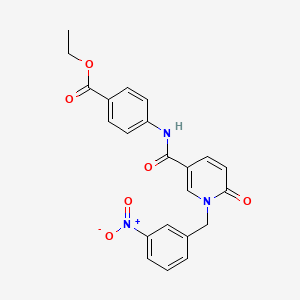
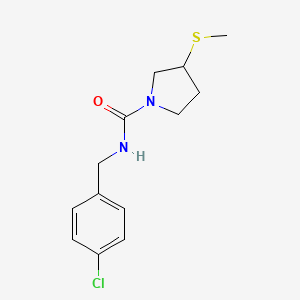
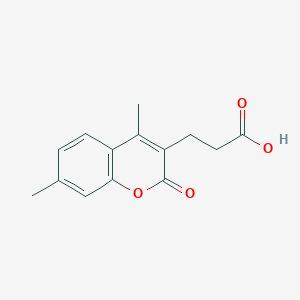

![1,1,4-Trioxo-2H,3H-benzo[E]thiin-6-carboxylic acid](/img/structure/B2372095.png)
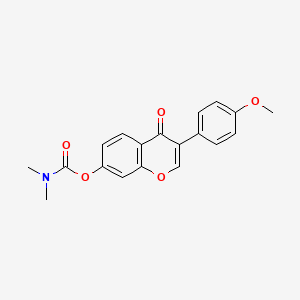
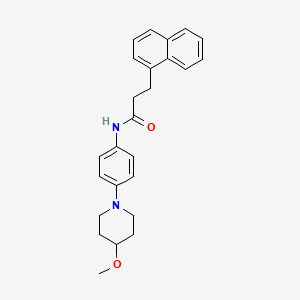
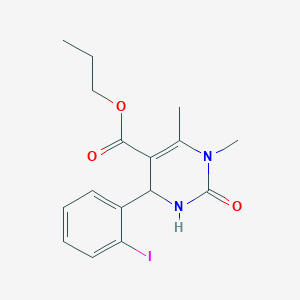
![N-ethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2372101.png)
